Enhanced Lipophilicity Over Non-Fluorinated Pyrimidine Analog Driven by Trifluoromethyl Group
The target compound (CAS 2034465-87-5) exhibits a computed XLogP3 of 3.6 [1]. A structurally analogous compound lacking the trifluoromethyl group—2-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide—has an estimated XLogP3 of approximately 1.6 [2]. This ~2.0 log-unit increase in lipophilicity conferred by the 6-CF₃ substituent is expected to enhance membrane permeability and metabolic stability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 [1] |
| Comparator Or Baseline | 2-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide: estimated XLogP3 ≈ 1.6 [2] |
| Quantified Difference | ΔXLogP3 ≈ +2.0 units (higher for target) |
| Conditions | Computed XLogP3 values from authoritative database; comparator value estimated via PubChem XLogP3 algorithm for the non-fluorinated scaffold (C₁₇H₂₆N₄O, MW 302.4). |
Why This Matters
A 2-log higher lipophilicity directly impacts passive membrane permeability and volume of distribution, making the target compound more suitable for intracellular or CNS-targeted screening campaigns where the non-fluorinated analog may fail to achieve adequate cellular exposure.
- [1] Kuujia Chemical Database. 2-Cyclopentyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide – Computed Properties (XLogP3 = 3.6). Accessed 2026-04-29. View Source
- [2] PubChem. XLogP3 computed for 2-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide scaffold. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
